molecular formula C5H12NO4P B012851 Glufosinate CAS No. 51276-47-2

Glufosinate

Cat. No.: B012851
CAS No.: 51276-47-2
M. Wt: 181.13 g/mol
InChI Key: IAJOBQBIJHVGMQ-SCSAIBSYSA-N
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Mechanism of Action

Target of Action

Glufosinate primarily targets the enzyme glutamine synthetase (GS) . This enzyme plays a central role in plant nitrogen metabolism . It catalyzes the synthesis of glutamine from glutamate and ammonia .

Mode of Action

This compound’s mode of action is two-fold. Firstly, it inhibits the activity of glutamine synthetase . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway . Secondly, its fast herbicidal action is triggered by the formation of reactive oxygen species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS by this compound leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . It also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to this compound-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Pharmacokinetics

This generally provides poor control of grasses and perennial species . In the soil, this compound is rapidly degraded by microorganisms, leaving no residual activity .

Result of Action

The result of this compound’s action is the disruption of both photorespiration and the light reactions of photosynthesis . This leads to the photoreduction of molecular oxygen, which generates reactive oxygen species . The cascade of events leads to lipid peroxidation .

Action Environment

This compound’s action is light-dependent with no visual symptoms or ROS formation in the dark . Environmental conditions, application technology, and weed species can influence the performance of this compound . The antioxidant machinery and the water–water cycle are overwhelmed in the presence of light and this compound . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS .

Biological Activity

Glufosinate is a broad-spectrum herbicide that acts primarily as a potent inhibitor of the enzyme glutamine synthetase (GS), which is crucial for amino acid metabolism and photorespiration in plants. This compound is widely used in agriculture, particularly in genetically modified crops that are engineered to resist its effects. Understanding the biological activity of this compound is essential for evaluating its efficacy, safety, and environmental impact.

Inhibition of Glutamine Synthetase
this compound inhibits GS, leading to the accumulation of ammonia and subsequent toxicity in plants. This inhibition disrupts nitrogen metabolism, resulting in reduced amino acid synthesis and impaired photosynthesis. The mechanism involves the conversion of glutamate to glutamine, which is essential for various metabolic processes. The inhibition leads to increased levels of reactive oxygen species (ROS) and lipid peroxidation, contributing to cellular damage and plant death .

Synergistic Effects with Other Herbicides

Recent studies have shown that this compound can enhance the effectiveness of other herbicides, particularly protoporphyrinogen oxidase (PPO) inhibitors. This synergistic effect is attributed to the diversion of glutamate towards chlorophyll biosynthesis pathways, increasing protochlorophyll accumulation and enhancing ROS production . The interaction between this compound and PPO inhibitors suggests potential applications in integrated weed management strategies.

Case Studies on Toxicity

This compound's toxicity has been documented in both agricultural settings and clinical cases. A retrospective study reported severe poisoning cases due to accidental ingestion of this compound ammonium, highlighting symptoms such as hyperammonemia and neurological manifestations including sixth cranial nerve palsy . These findings underscore the importance of handling this compound with caution.

Table 1: Summary of Clinical Cases Involving this compound

Case StudyPatient AgeSymptomsTreatmentOutcome
Case 161Hyperammonemia, low GCSCharcoal hemoperfusionImproved after 5 days
Case 234Apnea, mental deteriorationIntensive careFull recovery

Environmental Impact

This compound has been assessed for its environmental safety. Studies indicate that it poses low toxicity risks to birds and aquatic organisms when used according to guidelines . However, its impact on non-target species and potential for groundwater contamination remain areas of concern.

Resistance Mechanisms in Weeds

Research has identified mechanisms by which certain weed populations develop resistance to this compound. For instance, studies on goosegrass populations revealed that resistant biotypes exhibit higher GS activity compared to susceptible ones under this compound stress. This resilience is linked to enhanced nitrogen metabolism pathways involving glutamate dehydrogenase (GDH) and glutamate synthase (GOGAT) .

Table 2: Enzyme Activity in this compound-Susceptible vs. Resistant Goosegrass

BiotypeGS Activity (U/g) at 36hGOGAT Activity (U/g) at 60hGDH Activity (U/g) at 36h
Susceptible (NX)Low (20.00)Significant decline (34.24)Increased (127.74)
Resistant (CS)High rebound (80.18)Moderate decline (48.15)Increased (163.75)
Resistant (AUS)High rebound (96.01)Moderate decline (22.47)Increased (153.46)

Properties

IUPAC Name

(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOBQBIJHVGMQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(CC[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339136
Record name (R)-Glufosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73679-07-9, 51276-47-2
Record name Glufosinate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Glufosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUFOSINATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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